CID 123133936

Description

Based on general guidelines for compound characterization (e.g., IUPAC nomenclature, spectroscopic data, and synthesis protocols), its identification would require adherence to standardized reporting practices. For instance, structural elucidation typically involves $ ^1 \text{H} $ and $ ^{13}\text{C} $ NMR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and molecular identity . Physical properties such as solubility, log$ P $, and bioavailability metrics (e.g., GI absorption, BBB permeability) are critical for pharmacological profiling but remain undocumented for this CID in the provided evidence .

Properties

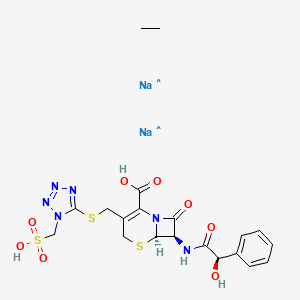

Molecular Formula |

C20H24N6Na2O8S3 |

|---|---|

Molecular Weight |

618.6 g/mol |

InChI |

InChI=1S/C18H18N6O8S3.C2H6.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;1-2;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);1-2H3;;/t11-,13-,16-;;;/m1.../s1 |

InChI Key |

YLWKWCLQFBMVSA-YWVNPEIOSA-N |

Isomeric SMILES |

CC.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

Canonical SMILES |

CC.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 123133936” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the refluxing and stirring of a prepared 1,3-dimethoxy-5-nitrosoisobenzene compound with an excessive amount of 48% hydrobromic acid aqueous solution at 110°C for 12 hours. The reactant is then extracted, washed, dried, and purified to yield the final product .

Industrial Production Methods

In an industrial setting, the production of “CID 123133936” may involve scaling up the laboratory procedures to accommodate larger quantities. This typically requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 123133936” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of “CID 123133936” include hydrobromic acid, which is used in the preparation method mentioned earlier. Other reagents may include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, depending on the desired reaction.

Major Products Formed

The major products formed from the reactions of “CID 123133936” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The compound “CID 123133936” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of “CID 123133936” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of CID 123133936 with structurally or functionally analogous compounds is constrained by the absence of explicit data. However, a framework for such comparisons can be inferred from methodologies applied to related CIDs (e.g., oscillatoxin derivatives, boronic acids, and thiophene-based molecules) in the evidence. Below is a hypothetical comparison table based on parameters commonly used in cheminformatics and pharmaceutical research:

Table 1: Comparative Analysis of CID 123133936 and Analogous Compounds

| Parameter | CID 123133936 | Oscillatoxin D (CID 101283546) | Colchicine (CID 6167) | CAS 20358-06-9 (CID 2049887) |

|---|---|---|---|---|

| Molecular Formula | Not reported | $ \text{C}{32}\text{H}{48}\text{O}_{10} $ | $ \text{C}{22}\text{H}{25}\text{NO}_6 $ | $ \text{C}7\text{H}5\text{FN}_2\text{S} $ |

| Molecular Weight | Not reported | 592.7 g/mol | 399.4 g/mol | 168.19 g/mol |

| Log$ P $ | Not reported | 3.8 (predicted) | 1.2 (experimental) | 2.13 (XLOGP3) |

| Bioavailability | Not reported | Low (high polarity) | Moderate (BBB permeable) | High (GI absorption) |

| Therapeutic Use | Undefined | Cytotoxic agent | Anti-gout, anti-inflammatory | Antimicrobial, enzyme inhibitor |

| Synthetic Route | Undocumented | Natural product isolation | Semi-synthetic | Bromination of thiophene derivatives |

Key Findings:

Structural Diversity : Oscillatoxin D and colchicine are complex natural products with macrocyclic and tropolone motifs, respectively, while CAS 20358-06-9 is a smaller synthetic molecule with a thiophene core. CID 123133936’s structural class remains ambiguous .

Pharmacokinetic Profiles : Smaller molecules like CAS 20358-06-9 exhibit higher synthetic accessibility scores (2.14) and bioavailability (0.55) compared to natural products, which often face challenges in formulation and absorption .

Functional Applications : Colchicine’s well-established anti-inflammatory mechanisms contrast with oscillatoxin derivatives’ cytotoxicity, highlighting the need for CID 123133936’s target validation if it belongs to either category .

Methodological Considerations for Comparative Studies

- Spectroscopic Validation : As per IUPAC guidelines, comparisons must include fully assigned $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR data, supported by 2D correlations (e.g., COSY, HSQC) .

- Computational Metrics : Tools like XLOGP3, SILICOS-IT, and PAINS alerts (e.g., pan-assay interference filters) should be applied to predict reactivity and off-target effects .

- Regulatory Alignment: Structural similarities to approved drugs (e.g., colchicine’s tropolone ring) must be disclosed per ICH guidelines to assess safety and novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.